An In-depth Technical Guide to Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
An In-depth Technical Guide to Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-, also known as 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol or p-hydroxy-MPTP, is a significant metabolite of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The parent compound, MPTP, is renowned for its ability to induce a severe and irreversible form of parkinsonism in humans and animal models by selectively destroying dopaminergic neurons in the substantia nigra.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and pharmacological profile of this critical metabolite, offering insights for researchers in neurotoxicology, pharmacology, and drug development.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.25 g/mol | |
| IUPAC Name | 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol | |
| CAS Number | 5233-54-5 | |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structural analogues |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
Synthesis and Characterization
The synthesis of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is not widely documented in the literature. However, a plausible synthetic route can be adapted from established methods for the synthesis of MPTP and other tetrahydropyridine derivatives. A proposed retro-synthetic approach would involve the Grignard reaction between a protected p-hydroxyphenyl magnesium bromide and 1-methyl-4-piperidone, followed by dehydration.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-.
Detailed Experimental Protocol (Hypothetical)
-
Protection of p-Bromophenol: To a solution of p-bromophenol in anhydrous dichloromethane, add a suitable protecting group for the phenolic hydroxyl, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react the protected p-bromophenol with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.
-
Grignard Reaction: Add 1-methyl-4-piperidone dropwise to the cooled Grignard reagent solution. Allow the reaction to proceed to completion.
-
Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration, for instance, by refluxing in the presence of hydrochloric acid, to yield the tetrahydropyridine ring.
-
Deprotection: Remove the protecting group from the phenolic hydroxyl. For a TBDMS group, this can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
Purification: The final product should be purified using column chromatography on silica gel.
Characterization
The structure of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the phenol ring, a vinylic proton on the tetrahydropyridine ring, and aliphatic protons for the methyl group and the remaining CH₂ groups of the tetrahydropyridine ring.
-
¹³C NMR: Expected signals would include aromatic carbons, vinylic carbons, and aliphatic carbons corresponding to the structure.
-
-
Mass Spectrometry (MS):
-
GC-MS: Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 189. Common fragmentation patterns for phenols include the loss of a hydrogen radical to form a stable phenoxy cation and cleavage of the benzylic bond.[3]
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the phenol, aromatic C-H stretches, the C=C stretch of the tetrahydropyridine ring, and aliphatic C-H stretches.
Pharmacological Profile
The pharmacological activity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is intrinsically linked to the neurotoxicity of its parent compound, MPTP.
Metabolism of MPTP
MPTP itself is not the toxic species. It is a lipophilic molecule that readily crosses the blood-brain barrier.[4] In the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which is then oxidized to the ultimate toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[5]
Caption: Metabolic pathways of MPTP.
Mechanism of Neurotoxicity
MPP⁺ is a polar molecule that is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6][7] Once inside the neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[8] This inhibition leads to a cascade of detrimental effects, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[4]
Potential Role of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-
The hydroxylation of MPTP to form p-hydroxy-MPTP is catalyzed by cytochrome P450 enzymes.[8] This metabolic step is generally considered a detoxification pathway. The addition of a hydroxyl group increases the polarity of the molecule, which may hinder its ability to cross the blood-brain barrier and enter dopaminergic neurons.
Furthermore, the phenolic hydroxyl group provides a site for further conjugation reactions (e.g., glucuronidation or sulfation), which would further increase water solubility and facilitate excretion.
However, it is also plausible that p-hydroxy-MPTP could be a substrate for MAO-B, leading to the formation of a hydroxylated MPP⁺ analogue. The neurotoxic potential of such a metabolite would depend on its affinity for the dopamine transporter and its ability to inhibit mitochondrial respiration. Further research is required to fully elucidate the pharmacological and toxicological profile of this hydroxylated metabolite.
Experimental Protocols
Dopamine Transporter (DAT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- for the dopamine transporter.
Caption: Workflow for a dopamine transporter binding assay.
-
Membrane Preparation: Utilize a stable cell line overexpressing the human dopamine transporter (e.g., HEK-293 cells). Homogenize the cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Conditions: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity DAT radioligand (e.g., [³H]WIN 35,428) and a range of concentrations of the test compound (Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)-).
-
Incubation: Incubate the plates at room temperature for a defined period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Phenol, p-(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)- is a crucial metabolite in the biotransformation of the neurotoxin MPTP. While it is generally considered a product of a detoxification pathway, its complete pharmacological and toxicological profile remains to be fully elucidated. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential role in the context of MPTP-induced neurodegeneration. Further research into the specific interactions of this metabolite with the dopamine transporter and mitochondrial enzymes is warranted to fully comprehend its contribution to the overall neurotoxic effects of MPTP.
References
- Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980.
- Burns, R. S., Chiueh, C. C., Markey, S. P., Ebert, M. H., Jacobowitz, D. M., & Kopin, I. J. (1983). A primate model of parkinsonism: selective destruction of dopaminergic neurons in the pars compacta of the substantia nigra by N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Proceedings of the National Academy of Sciences, 80(14), 4546–4550.
- Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Protection against the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine by monoamine oxidase inhibitors.
-
PubChem. (n.d.). 4-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
- Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173–2177.
- Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life sciences, 36(26), 2503–2508.
- Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of neurochemistry, 61(4), 1191–1206.
- Przedborski, S., & Jackson-Lewis, V. (1998). Mechanisms of MPTP toxicity. Movement disorders, 13 Suppl 1, 35–38.
- Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease. Brain research. Molecular brain research, 134(1), 57–66.
- Beal, M. F. (2001). Experimental models of Parkinson's disease. Nature reviews. Neuroscience, 2(5), 325–334.
-
MPTP-Induced Parkinsonian Syndrome. (1999). In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]
-
Wikipedia. (2023). MPTP. Retrieved from [Link]
-
Gu, G., & Avadhani, N. G. (2012). Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE. Journal of Biological Chemistry, 287(33), 27895–27907. Retrieved from [Link]
- Bezard, E., Gross, C. E., & Brotchie, J. M. (2001). Presymptomatic compensation in Parkinson's disease is not dependent on dopamine transporter up-regulation. Annals of neurology, 50(4), 540–543.
- Gainetdinov, R. R., Jones, S. R., & Caron, M. G. (1999). Functional hyperdopaminergia in dopamine transporter knock-out mice.
- Bezard, E., Dovero, S., Prunier, C., Ravenscroft, P., Chalon, S., Guilloteau, D., Crossman, A. R., Bioulac, B., Brotchie, J. M., & Gross, C. E. (2001). Relationship between the level of dopamine depletion and the extent of motor deficits in parkinsonian monkeys. Movement disorders, 16(3), 515–521.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. whitman.edu [whitman.edu]
- 4. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 5. MPTP - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine by Mitochondrion-targeted Cytochrome P450 2D6: IMPLICATIONS IN PARKINSON DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
